molecular formula C18H19BrN4O2 B2800841 (5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone CAS No. 1170050-84-6

(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2800841
CAS No.: 1170050-84-6
M. Wt: 403.28
InChI Key: ZWMIYGWUYSWKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a 5-bromofuran moiety linked via a methanone bridge to a piperazine ring substituted with a 1-methylbenzimidazole group. The bromofuran group enhances electrophilicity and metabolic stability, while the benzimidazole-piperazine scaffold contributes to binding affinity with biological targets such as receptors or enzymes .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O2/c1-21-14-5-3-2-4-13(14)20-17(21)12-22-8-10-23(11-9-22)18(24)15-6-7-16(19)25-15/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMIYGWUYSWKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Bromofuran Moiety: This can be achieved through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Benzoimidazole-Piperazine Intermediate: This involves the reaction of 1-methyl-1H-benzo[d]imidazole with piperazine in the presence of a suitable base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the bromofuran moiety with the benzoimidazole-piperazine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the benzoimidazole moiety, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of reduced benzoimidazole derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures have demonstrated anticancer properties. The benzimidazole moiety is particularly noted for its ability to inhibit tubulin polymerization, thereby disrupting cancer cell division. Studies on related compounds suggest that modifications in the structure can enhance potency against various cancer cell lines.

Antimicrobial Properties

The presence of the furan and imidazole rings in this compound may confer antimicrobial activities. Compounds containing these moieties have been shown to exhibit activity against bacteria and fungi, making them candidates for further investigation as potential antimicrobial agents.

Neuropharmacological Effects

Given the piperazine ring's known effects on the central nervous system, this compound may have applications in treating neurological disorders. Research into related piperazine derivatives has revealed anxiolytic and antidepressant effects, suggesting that this compound could also influence mood and anxiety pathways.

Synthetic Methods

The synthesis of (5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the furan ring.
  • Synthesis of the piperazine derivative.
  • Coupling reactions to introduce the benzimidazole moiety.
    Each step requires careful optimization of reaction conditions to achieve high yields and purity.

Case Study 1: Anticancer Activity Assessment

In a study evaluating similar compounds, researchers found that derivatives with modifications on the benzimidazole ring exhibited significant cytotoxicity against human breast cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways, showcasing the potential of this class of compounds in cancer therapy.

Case Study 2: Antimicrobial Efficacy

A series of experiments tested derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain structural modifications enhanced antimicrobial activity, suggesting that this compound could be optimized for better efficacy in treating infections.

Mechanism of Action

The mechanism of action of (5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromofuran moiety can form covalent bonds with nucleophilic sites on proteins, while the benzoimidazole-piperazine structure can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are best contextualized against analogs sharing key motifs: benzimidazole derivatives, piperazine-linked methanones, and halogenated heterocycles. Below is a detailed comparison:

Structural Analogues with Benzimidazole-Piperazine Scaffolds

Compound Name Key Substituents Molecular Weight (g/mol) Key Differences Biological Activity/Stability Reference
(5-Bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone 5-Bromofuran, 1-methylbenzimidazole, piperazine 443.3 Bromine enhances lipophilicity and metabolic stability. Hypothesized kinase inhibition due to benzimidazole-piperazine interaction.
(4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone (11a) Phenyl, unsubstituted benzimidazole 347.4 Lack of bromine reduces electrophilicity; unsubstituted benzimidazole may decrease target selectivity. Moderate antimicrobial activity against Gram-positive bacteria.
1-[(4-Phenyl)carbonyl]piperazinyl alkyl benzo[d]imidazole derivatives Alkyl chains (e.g., methyl, ethyl) 380–420 Alkyl chains increase hydrophobicity but reduce solubility. Enhanced cytotoxicity in cancer cell lines due to improved membrane penetration.

Halogenated Heterocyclic Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Key Differences Biological Activity/Stability Reference
(5-Bromo-2-furyl)[2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl]methanone 5-Bromofuran, 3-fluorobenzylthio, dihydroimidazole 407.3 Thioether linkage and dihydroimidazole ring increase conformational flexibility. Potent antifungal activity (MIC = 2 µg/mL against Candida albicans).
1-[[1-(5-Bromobenzofuran-2-yl)-2-(6-chloro-2-methylquinazolin-4(3H)-one-3-yl)]ethyl amino-1-yl]-3-methyl imidazol-1-ium chloride Quinazolinone, imidazolium chloride 582.8 Quinazolinone introduces planar aromaticity; chloride counterion improves solubility. Anticancer activity (IC₅₀ = 8.2 µM in HeLa cells).

Functional Group Impact Analysis

  • Bromine vs.
  • Piperazine Linker : Piperazine improves solubility and enables hydrogen bonding with biological targets, whereas rigid linkers (e.g., oxadiazole in ) may restrict conformational adaptability .
  • Benzimidazole Substitution : Methylation at the 1-position of benzimidazole (as in the target compound) reduces metabolic deactivation compared to unsubstituted analogs .

Key Research Findings

Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to phenyl(piperazin-1-yl)methanones, involving condensation of bromofuran carbonyl chloride with pre-functionalized piperazine-benzimidazole intermediates .

Biological Potential: Analogous compounds with brominated heterocycles exhibit marked antifungal and anticancer activities, suggesting the target compound may share these properties .

Stability : Bromofuran derivatives demonstrate superior stability under acidic conditions compared to chlorinated analogs, as evidenced by accelerated degradation studies .

Biological Activity

The compound (5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18BrN3O2C_{15}H_{18}BrN_{3}O_{2} with a molecular weight of approximately 384.29 g/mol. The structure features a brominated furan ring and a benzimidazole moiety, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to its structural components:

  • Benzimidazole Ring : This moiety is commonly associated with anti-cancer and anti-microbial activities due to its ability to interact with DNA and inhibit various enzymes.
  • Furan Ring : Known for its role in enhancing solubility and bioavailability, which is critical for therapeutic efficacy.

Anticancer Activity

Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds inhibited the proliferation of cancer cell lines by inducing apoptosis through the mitochondrial pathway. The presence of the furan ring may enhance this effect by improving the compound's interaction with cellular targets.

Antimicrobial Properties

Benzimidazole derivatives have also shown promising antimicrobial activity. Research has reported that these compounds can inhibit the growth of various bacterial strains, including resistant strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Effects

Some studies suggest that piperazine derivatives can exhibit anxiolytic and antidepressant-like effects in animal models. The interaction between the piperazine ring and neurotransmitter receptors may play a crucial role in modulating mood and anxiety .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound's solubility profile suggests good absorption characteristics.
  • Distribution : Due to its lipophilicity, it is likely to distribute well in tissues.
  • Metabolism : Metabolic pathways may involve cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Excretion : Renal excretion is anticipated based on the molecular weight and structure.

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Anticancer Study : A derivative similar to this compound was tested against breast cancer cells, showing a dose-dependent inhibition of cell growth and induction of apoptosis .
  • Antimicrobial Study : A related benzimidazole compound demonstrated significant inhibitory effects on Staphylococcus aureus, reinforcing the antimicrobial potential .
  • Neuropharmacological Assessment : Animal studies indicated that piperazine derivatives produced significant anxiolytic effects, suggesting potential applications in treating anxiety disorders .

Q & A

Q. How can solubility be enhanced without compromising activity?

  • Strategies :
  • Co-solvents : 10% DMSO in saline increases solubility from 0.2 mg/mL to 5.8 mg/mL .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (15–20 mg/mL at pH 3.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.